

# Application Notes: BP Fluor 405 NHS Ester for Immunofluorescence Staining

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Compound of Interest		
Compound Name:	BP Fluor 405 NHS Ester	
Cat. No.:	B15556566	Get Quote

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### Introduction

**BP Fluor 405 NHS Ester** is a water-soluble, blue-fluorescent dye designed for the covalent labeling of proteins and other biomolecules containing primary amines. As a succinimidyl ester, it readily reacts with amine groups (such as the ε-amino group of lysine residues) to form a stable amide bond. Its spectral properties make it an excellent choice for multicolor immunofluorescence, flow cytometry, and super-resolution microscopy applications.[1][2] BP Fluor 405 is spectrally similar to Alexa Fluor® 405 and is optimally excited by the 407 nm krypton laser or a 408 nm violet laser diode.[1][2][3][4] One of its key advantages is its pH insensitivity across a range of pH 4 to 10, ensuring a stable fluorescent signal in various biological buffers and cellular environments.[1]

## **Properties of BP Fluor 405**

The quantitative spectral and physical properties of BP Fluor 405 are summarized below. These characteristics make it a robust tool for sensitive and reliable detection in various fluorescence-based assays.



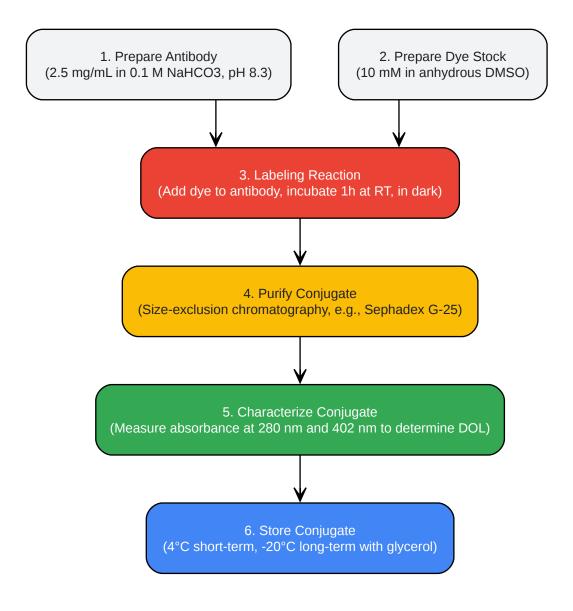
Property	Value	Reference
Excitation Maximum (λex)	~402 nm	[5][6][7]
Emission Maximum (λem)	~424 nm	[5][6][7]
Molar Extinction Coefficient (ε)	~35,000 cm <sup>-1</sup> M <sup>-1</sup>	[5][6][7]
Recommended Laser Line	407 nm or 408 nm	[1][2][3]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[2]
Reactivity	Primary Amines (-NH <sub>2</sub> )	
Solubility	Water, DMSO, DMF	[5]

# Experimental Protocols Protocol for Antibody Conjugation with BP Fluor 405 NHS Ester

This protocol outlines the procedure for covalently labeling antibodies with **BP Fluor 405 NHS Ester**. The N-hydroxysuccinimidyl (NHS) ester reacts with primary amines on the antibody, primarily on lysine residues, to form a stable conjugate.

Workflow for Antibody Conjugation





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Caption: Workflow for conjugating an antibody with BP Fluor 405 NHS Ester.

#### Materials:

- Antibody (must be in an amine-free buffer, e.g., PBS)
- BP Fluor 405 NHS Ester
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Anhydrous dimethyl sulfoxide (DMSO)



- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare Antibody Solution:
  - Dissolve the antibody in the Reaction Buffer at a concentration of 2.5 mg/mL. If the
    antibody is already in a solution like PBS, add sodium bicarbonate to adjust the pH to
    ~8.3. The antibody solution must be free of amine-containing substances like Tris or BSA.
- Prepare Dye Stock Solution:
  - Allow the vial of BP Fluor 405 NHS Ester to warm to room temperature.
  - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be used immediately.
- Labeling Reaction:
  - While gently vortexing the antibody solution, add the appropriate volume of the dye stock solution. A common starting point is a 10:1 molar ratio of dye to antibody.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
  - The first colored fraction to elute will be the antibody-dye conjugate.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.



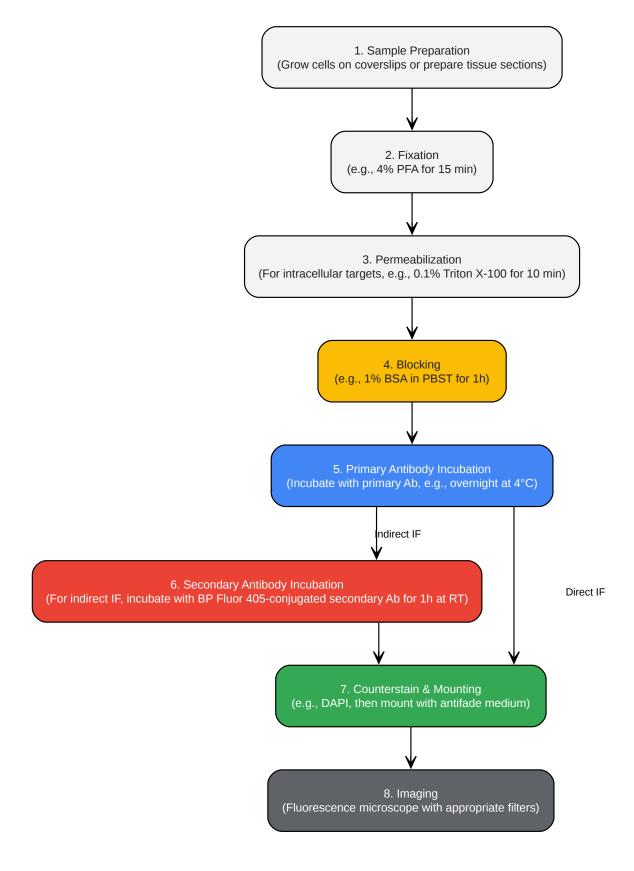
- Measure the absorbance of the conjugate solution at 280 nm (for protein) and ~402 nm (for BP Fluor 405).
- The DOL can be calculated using the following formula:
  - DOL = (A max ×  $\epsilon$  protein) / [(A 280 (A max × CF 280)) ×  $\epsilon$  dye]
  - Where A\_max is the absorbance at ~402 nm, A\_280 is the absorbance at 280 nm, ε\_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ε\_dye is the molar extinction coefficient of BP Fluor 405 (~35,000 M⁻¹cm⁻¹), and CF\_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for this class of dye).
- Storage:
  - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage (can be stored in 50% glycerol). Protect from light.

## **Protocol for Immunofluorescence Staining**

This protocol provides a general workflow for immunofluorescence (IF) staining of cells or tissue sections using a primary antibody directly conjugated to BP Fluor 405 (Direct IF) or a BP Fluor 405-conjugated secondary antibody (Indirect IF).

Workflow for Immunofluorescence Staining





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Caption: General workflow for direct and indirect immunofluorescence staining.



#### Materials:

- Fixed cells or tissue sections on slides/coverslips
- PBS (Phosphate-Buffered Saline)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBST PBS with 0.05% Tween-20)
- Primary Antibody (for indirect IF) or BP Fluor 405-conjugated Primary Antibody (for direct IF)
- BP Fluor 405-conjugated Secondary Antibody (for indirect IF)
- Antifade mounting medium (with or without a nuclear counterstain like DAPI)

#### Procedure:

- Sample Preparation and Fixation:
  - For cultured cells, grow them on sterile coverslips. For tissues, prepare cryosections or paraffin-embedded sections.
  - Rinse the samples briefly with PBS.
  - Fix the samples (e.g., with 4% PFA in PBS for 15 minutes at room temperature).
  - Wash the samples three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
  - If the target protein is intracellular, incubate the samples with Permeabilization Buffer for 10-15 minutes.
  - Wash three times with PBS for 5 minutes each.
- Blocking:



- Incubate the samples with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
  - Indirect Method:
    - a. Dilute the primary antibody in Blocking Buffer to its optimal concentration.
    - b. Incubate the samples with the primary antibody solution (e.g., overnight at 4°C or 1-2 hours at room temperature).
    - c. Wash three times with PBST for 5 minutes each.
    - d. Dilute the BP Fluor 405-conjugated secondary antibody in Blocking Buffer.
    - e. Incubate the samples with the secondary antibody solution for 1 hour at room temperature, protected from light.
  - Direct Method:
    - a. Dilute the BP Fluor 405-conjugated primary antibody in Blocking Buffer.
    - b. Incubate the samples with the conjugated primary antibody (e.g., overnight at 4°C or
       1-2 hours at room temperature), protected from light.
- Washing:
  - Wash the samples three times with PBST for 5 minutes each to remove unbound antibodies. Protect from light from this step onwards.
- Counterstaining and Mounting:
  - If desired, incubate with a nuclear counterstain (e.g., DAPI).
  - Rinse briefly with PBS.
  - Mount the coverslip onto a microscope slide using an antifade mounting medium.



- · Imaging:
  - Image the samples using a fluorescence microscope equipped with a filter set appropriate for BP Fluor 405 (e.g., excitation ~405 nm, emission ~425 nm).

## **Troubleshooting**

High background or weak signal can be common issues in immunofluorescence. The table below provides guidance on potential causes and solutions.



Problem	Possible Cause	Suggested Solution
Weak or No Signal	Ineffective primary antibody	Confirm antibody specificity and functionality via Western Blot. Ensure it is validated for IF.
Low protein expression	Use a signal amplification method or confirm expression with another technique.	
Over-fixation of sample	Reduce fixation time or try a different fixation method (e.g., methanol).	
Inadequate permeabilization	Optimize permeabilization time or change the reagent (e.g., Triton X-100, Saponin).	_
Photobleaching	Minimize light exposure. Use an antifade mounting medium. Image samples promptly.	
High Background	Antibody concentration too high	Titrate the primary and/or secondary antibody to find the optimal dilution.
Insufficient blocking	Increase blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).	
Inadequate washing	Increase the number or duration of wash steps.	_
Non-specific secondary antibody binding	Use a pre-adsorbed secondary antibody. Run a secondary-only control.	_
Autofluorescence	Use an autofluorescence quenching reagent or select	<del>-</del>



imaging channels in the red/far-red spectrum if possible.

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